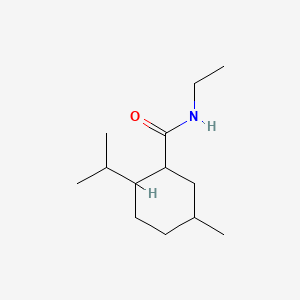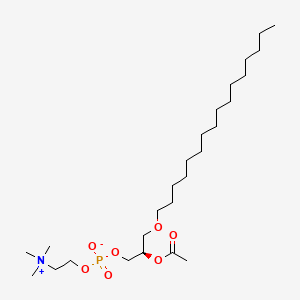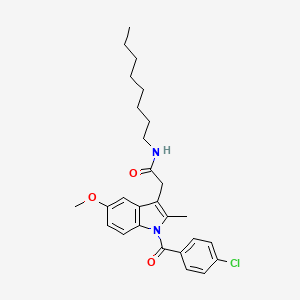
N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide
Vue d'ensemble
Description
N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide, also known as O-2050, is a synthetic compound that belongs to the family of indole-derived opioids. It was first synthesized in the late 1970s and has since been extensively studied for its potential use in pain management and other medical applications. In
Applications De Recherche Scientifique
Inhibition of Cyclooxygenase Enzymes
Indomethacin N-octyl amide: is a potent and non-selective inhibitor of both COX-1 and COX-2 enzymes . These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which play a key role in inflammation and pain. The compound’s ability to inhibit these enzymes makes it valuable for research into anti-inflammatory drugs and pain management.
Cancer Research
Due to its role in modulating prostaglandin pathways, Indomethacin N-octyl amide has potential applications in cancer research . Prostaglandins are involved in the progression of certain cancers, and the compound’s inhibitory effect on COX enzymes could be beneficial in studying tumor growth and metastasis.
Gastrointestinal Studies
COX-1 is constitutively expressed in the gastric mucosa, and its inhibition can lead to gastrointestinal side effects . Research into Indomethacin N-octyl amide can help understand the balance between therapeutic anti-inflammatory effects and the risk of gastrointestinal damage, contributing to the development of safer NSAIDs.
Analytical Chemistry
Indomethacin N-octyl amide: can be used as a standard in analytical methods for the determination of indomethacin in various biological samples . This is crucial for monitoring drug levels in patients and ensuring the efficacy and safety of therapies.
Drug Development
The conversion of indomethacin into ester and amide derivatives, like Indomethacin N-octyl amide , provides a strategy for generating highly selective COX-2 inhibitors . This is particularly important in the development of new drugs that aim to reduce inflammation with fewer side effects.
Mécanisme D'action
Target of Action
The primary targets of Indomethacin N-octyl amide are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are key in the conversion of arachidonic acid to prostaglandins, which are involved in diverse physiological situations and disease processes ranging from inflammation to cancer .
Mode of Action
Indomethacin N-octyl amide interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decreased formation of prostaglandin precursors , which are signaling molecules known to cause symptoms such as fever, pain, stiffness, and swelling from inflammation .
Biochemical Pathways
The inhibition of COX-1 and COX-2 enzymes by Indomethacin N-octyl amide affects the arachidonic acid (AA) pathway . This pathway is responsible for the biosynthesis of prostaglandins and thromboxanes, which play crucial roles in inflammation, pain, and fever. By inhibiting COX-1 and COX-2, Indomethacin N-octyl amide reduces the production of these compounds, thereby alleviating the associated symptoms .
Pharmacokinetics
Indomethacin follows linear pharmacokinetics, where plasma concentration, area under the curve, and urinary recovery are proportional to the administered dose, whereas half-life and plasma and renal clearances are dose-independent . It is eliminated by both renal excretion and formation of pharmacologically inactive metabolites . These include O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin .
Result of Action
The result of Indomethacin N-octyl amide’s action is the reduction of inflammation, pain, and fever . This is achieved through the decreased production of prostaglandins, which are known to cause these symptoms . Therefore, Indomethacin N-octyl amide is commonly used as a prescription medication to manage these symptoms in conditions such as rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, and gouty arthritis .
Propriétés
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWILLAXKDUAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octyl-1-(4-chlorobenzoyl)-2-methyl-5-methoxy-1H-indole-3-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

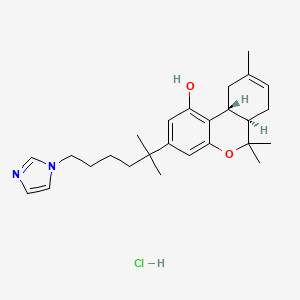

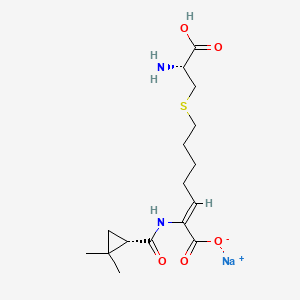
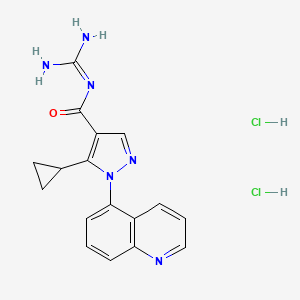
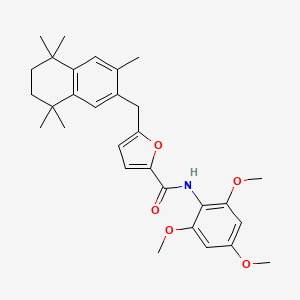
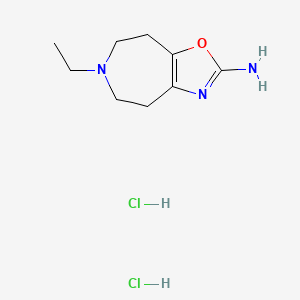
![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)



